Cas no 2138114-33-5 (tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate)

Technical Introduction: Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate is a specialized carbamate derivative featuring a trifluoroethylaminoethyl moiety. This compound is valuable in organic synthesis and pharmaceutical research due to its tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The trifluoroethyl group imparts unique electronic and steric properties, making it useful in the design of bioactive molecules, particularly in medicinal chemistry for modulating pharmacokinetics. Its well-defined reactivity and compatibility with various synthetic transformations make it a versatile intermediate for constructing complex amines and peptidomimetics. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate structure
2138114-33-5 structure
商品名:tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate
CAS番号:2138114-33-5
MF:C10H19F3N2O2
メガワット:256.265273332596
CID:4640704
PubChem ID:132353693

tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
    • tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate
    • インチ: 1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3
    • InChIKey: HNBHJGMZMVHWTK-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N(C)CCNCC(F)(F)F

tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1068139-1.0g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
1g
$528.0 2023-06-10
Enamine
EN300-1068139-2.5g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
2.5g
$1034.0 2023-10-28
A2B Chem LLC
AX55965-50mg
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
50mg
$142.00 2024-04-20
A2B Chem LLC
AX55965-5g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
5g
$1646.00 2024-04-20
A2B Chem LLC
AX55965-100mg
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
100mg
$195.00 2024-04-20
A2B Chem LLC
AX55965-500mg
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
500mg
$464.00 2024-04-20
Aaron
AR01EIQ1-100mg
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
100mg
$234.00 2025-02-10
Aaron
AR01EIQ1-1g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
1g
$751.00 2025-02-10
Enamine
EN300-1068139-10.0g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
10g
$2269.0 2023-06-10
Enamine
EN300-1068139-0.25g
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
2138114-33-5 95%
0.25g
$216.0 2023-10-28

tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate 関連文献

tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamateに関する追加情報

Introduction to Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate (CAS No. 2138114-33-5)

Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate, identified by its CAS number 2138114-33-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural and functional properties. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The presence of a tert-butyl group and a trifluoroethyl moiety in its molecular structure imparts distinct characteristics that make it a promising candidate for various applications, particularly in the development of bioactive molecules.

The chemical structure of Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate consists of a carbamate functional group linked to an aminoethylether chain, with the trifluoroethyl substituent enhancing its lipophilicity and metabolic stability. This structural design is strategically significant, as it allows the compound to exhibit favorable pharmacokinetic profiles while maintaining high binding affinity to biological targets. The tert-butyl group, in particular, serves as a steric shield, improving the compound's resistance to enzymatic degradation and increasing its bioavailability.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacological properties. The incorporation of fluorine atoms into molecular structures often leads to increased metabolic stability, reduced susceptibility to hydrolysis, and improved binding interactions with biological receptors. The trifluoroethyl group in Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate exemplifies this trend, making it an attractive scaffold for drug discovery efforts. Studies have demonstrated that fluorinated carbamates can exhibit potent inhibitory effects on various enzymes and receptors, making them valuable candidates for therapeutic applications.

One of the most compelling aspects of Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate is its potential as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting critical biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The structural flexibility of the molecule allows for further derivatization, enabling the creation of analogs with tailored properties. For instance, modifications at the aminoethylether segment can be employed to fine-tune solubility and receptor binding affinity.

Recent advancements in computational chemistry have further enhanced the utility of Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate as a building block for drug design. Molecular modeling studies have revealed that this compound can effectively interact with specific pockets on target proteins due to its optimized spatial arrangement of functional groups. Such insights have guided the development of more potent and selective inhibitors with improved therapeutic profiles. The integration of machine learning algorithms has also facilitated rapid screening of derivatives based on virtual assays, accelerating the discovery process.

The synthesis of Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the carbamate bond via condensation reactions between an appropriate carboxylic acid derivative and an amine nucleophile. The introduction of the trifluoroethyl group typically involves nucleophilic substitution or cross-coupling reactions under inert conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

Evaluation of Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate in preclinical studies has highlighted its potential as a pharmacological tool. In vitro assays have demonstrated its ability to modulate enzyme activity and interfere with signaling pathways relevant to disease progression. For example, derivatives of this compound have shown promise in inhibiting kinases involved in cancer cell proliferation and survival. Additionally, animal models have provided insights into its pharmacokinetic behavior and safety profile.

The impact of fluorine-containing compounds on medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms influence both physical-chemical properties and biological activity. The presence of multiple fluorine atoms in the trifluoroethyl group enhances these effects by increasing lipophilicity while maintaining metabolic stability. This combination makes Tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate particularly suitable for applications where both potency and duration of action are critical.

Future research directions may explore additional modifications to optimize the therapeutic potential of this compound. Strategies such as halogen exchange or introduction of other functional groups could lead to novel derivatives with enhanced efficacy or reduced side effects. Furthermore,the exploration of prodrug formulations could improve bioavailability while minimizing toxicity.

In conclusion,Tert-butyl N-methyl-N-{cas no2138114-33-5} carbamate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity。 Its incorporation into drug discovery pipelines holds great promise for addressing unmet medical needs across various therapeutic areas。 As research continues,this compound is likely to play an increasingly important role in developing next-generation therapeutics。

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